![molecular formula C13H12FNS B1336718 2-[(4-Fluorophenyl)methylsulfanyl]aniline CAS No. 710292-49-2](/img/structure/B1336718.png)
2-[(4-Fluorophenyl)methylsulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-[(4-Fluorophenyl)methylsulfanyl]aniline" is a derivative of aniline, which is a pivotal scaffold in medicinal chemistry due to its presence in various pharmacologically active compounds. The fluorine atom on the phenyl ring and the methylsulfanyl group are likely to influence the electronic properties and bioactivity of the molecule. Aniline derivatives are known for their diverse applications, including their use as anti-inflammatory agents, as seen in the synthesis of 4-(methylsulfonyl)aniline derivatives with COX-2 selectivity , and in the development of fluorescent scaffolds and probes based on aggregation-induced emission .
Synthesis Analysis
The synthesis of aniline derivatives can be achieved through various methods. For instance, the synthesis of 4-(methylsulfonyl)aniline derivatives involves the incorporation of the methylsulfonyl pharmacophore into different anti-inflammatory drugs . Another example is the synthesis of sulfonated polyaniline by polymerizing aniline heterodimers , and the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones from anilines using sulfur dioxide insertion . These methods demonstrate the versatility of aniline derivatives in chemical synthesis and their potential for generating a wide range of biologically active compounds.
Molecular Structure Analysis
The molecular structure of aniline derivatives can be complex and is often characterized using various analytical techniques. For example, the crystal structure and Hirshfeld surface analysis of a quinazolinone derivative with a benzylsulfanyl and a fluorophenyl group were determined, revealing an orthorhombic system and anisotropic refinement of non-hydrogen atoms . This level of structural detail is crucial for understanding the molecular interactions and properties of such compounds.
Chemical Reactions Analysis
Aniline derivatives can undergo a variety of chemical reactions. The sulfonation of aniline to produce sulfonated polyaniline and the insertion of sulfur dioxide to create sulfonyl groups are examples of chemical modifications that can significantly alter the properties of the original aniline compound. These reactions expand the utility of aniline derivatives in the synthesis of materials with desired physical and chemical characteristics.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, sulfonated polyaniline exhibits solubility in aqueous base and polar solvents, and its conductivity suggests a degree of disorder in the sample . The vibrational spectroscopic analysis of a pyrimidine derivative provides insights into its structural characteristics and potential as a chemotherapeutic agent . Additionally, the solid-state fluorescence of bis(arylsulfonyl)anilines and their sensitivity to environmental factors like solvent polarity and viscosity highlight the importance of intramolecular interactions in determining the properties of these compounds .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Research indicates the use of similar compounds in the synthesis of 4H-1,4-benzothiazine-1,1-dioxide derivatives, which are synthesized through a sequence of reactions starting from materials like 2-(methylsulfanyl)aniline (Montis et al., 2008).
Development of Fluorination Methods
- Studies demonstrate the potential of using related compounds for oxidative nucleophilic fluorination of N-arylsulfonamides. This method allows for regioselective fluorination and has been adapted for radiofluorination (Buckingham et al., 2015).
Electrochemical Polymerization
- Research on fluoro-substituted anilines like 4-fluoroaniline, closely related to the compound , shows their utility in electrochemical polymerization, producing soluble polymers with potential applications in materials science (Cihaner & Önal, 2002).
Novel Electro-Emmissive Devices
- Compounds similar to 2-[(4-Fluorophenyl)methylsulfanyl]aniline are used in creating novel binary copolymer films for electro-emissive devices, demonstrating different electropolymerization behaviors and surface morphologies (Wang et al., 2020).
Catalysis in Chemical Reactions
- Research into palladium- and nickel-catalyzed amination of aryl fluorosulfonates with aromatic and alkyl amines, including anilines, highlights the role of similar compounds in catalysis, which is crucial in the synthesis of various chemicals (Hanley et al., 2016).
Antimicrobial Synthesis
- Similar compounds have been used in synthesizing molecules with antimicrobial activities, demonstrating high activity against certain bacteria, which indicates their potential in pharmaceutical applications (Yolal et al., 2012).
Fluorescent Materials and Probes
- A study on 2,6-bis(arylsulfonyl)anilines shows their application in creating solid-state fluorescent materials and turn-on-type probes based on aggregation-induced emission, indicating their utility in sensing and imaging technologies (Beppu et al., 2014).
Sulfur Dioxide Insertion in Organic Synthesis
- Anilines are also used as aryl sources in the assembly of compounds via insertion of sulfur dioxide, leading to sulfonated products in good yields under mild conditions, important in organic synthesis (Liu, Zheng, & Wu, 2017).
Safety and Hazards
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8H,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQNUUSADNBAOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402486 |
Source


|
| Record name | 2-[(4-fluorophenyl)methylsulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)methylsulfanyl]aniline | |
CAS RN |
710292-49-2 |
Source


|
| Record name | 2-[(4-fluorophenyl)methylsulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


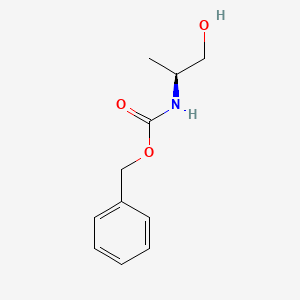
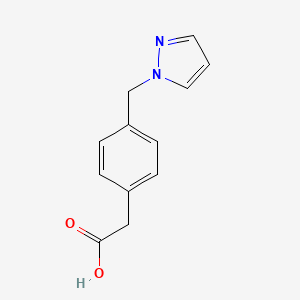
![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)

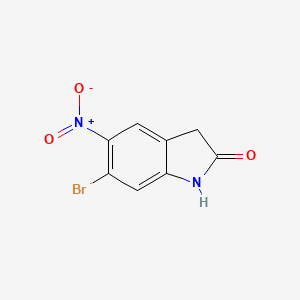

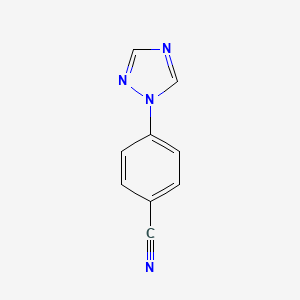
![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)
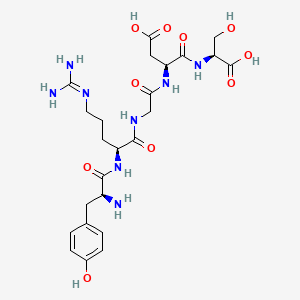
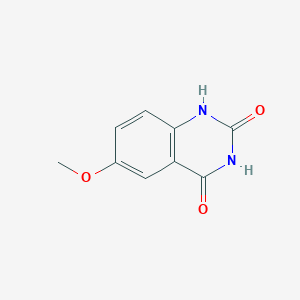
![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)

